

key chemical reactions involving 4-Chloro-2-methylbenzenesulfonyl chloride

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzenesulfonyl chloride

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An In-depth Technical Guide to the Core Chemical Reactions of **4-Chloro-2-methylbenzenesulfonyl Chloride**

Abstract

4-Chloro-2-methylbenzenesulfonyl chloride (CmSC) is a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its chemical versatility stems from two primary reactive centers: the highly electrophilic sulfonyl chloride moiety and the substituted aromatic ring. This guide provides an in-depth exploration of the core chemical transformations involving CmSC, moving beyond simple reaction lists to explain the underlying principles and experimental causality. We will dissect the key reactions, including sulfonamide and sulfonate ester formation, and analyze the reactivity of the aromatic core towards substitution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.

Introduction: The Molecular Profile of 4-Chloro-2-methylbenzenesulfonyl Chloride

4-Chloro-2-methylbenzenesulfonyl chloride, with the chemical formula $C_7H_6Cl_2O_2S$, is a bifunctional organic compound that serves as a robust building block in synthetic chemistry.^[1]^[2]^[3] It typically appears as a colorless to yellowish crystalline solid, soluble in common organic

solvents like dichloromethane and ethyl acetate, but insoluble in water.^[1] Its utility is anchored in the predictable and efficient reactivity of its sulfonyl chloride group, making it a preferred reagent for introducing the 4-chloro-2-methylphenylsulfonyl group into various molecular scaffolds.

Table 1: Physicochemical Properties of **4-Chloro-2-methylbenzenesulfonyl Chloride**

Property	Value	Source
IUPAC Name	4-chloro-2-methylbenzenesulfonyl chloride	[2]
CAS Number	56157-92-7	[2][4][5]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[1][2][4]
Molecular Weight	225.09 g/mol	[2][4]
Appearance	Colorless to yellowish crystal	[1]
Solubility	Soluble in dichloromethane, ether, ethyl acetate; Insoluble in water	[1]

The molecule's reactivity is dominated by the sulfonyl chloride functional group (-SO₂Cl), a powerful electrophile. The sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles. Additionally, the substituted benzene ring, while generally less reactive, possesses unique electronic characteristics that influence its participation in aromatic substitution reactions.

Core Reactions of the Sulfonyl Chloride Group

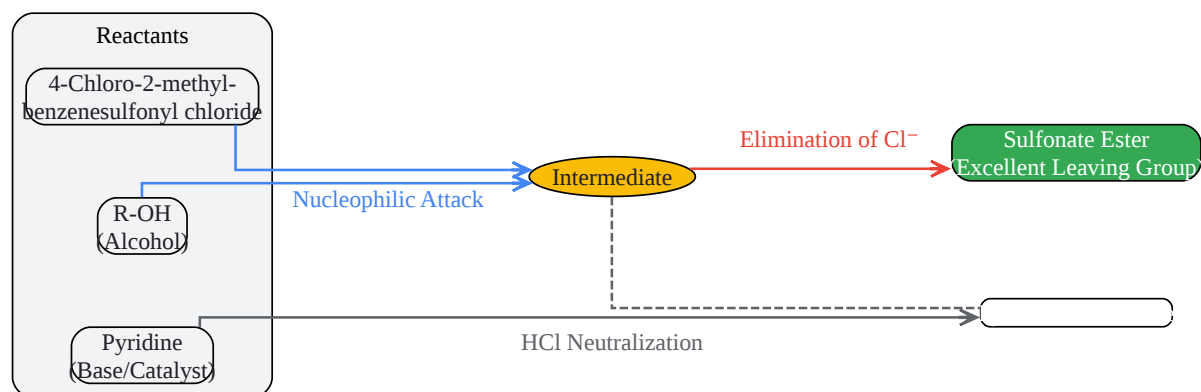
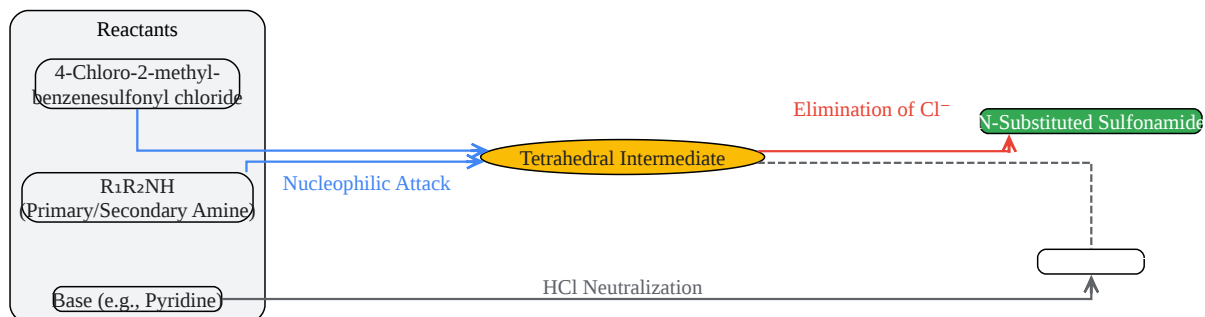
The most prevalent and synthetically valuable reactions of **4-Chloro-2-methylbenzenesulfonyl chloride** involve nucleophilic attack at the sulfonyl sulfur atom. These reactions are fundamental to the construction of sulfonamides and sulfonate esters, moieties of immense importance in pharmaceuticals and agrochemicals.

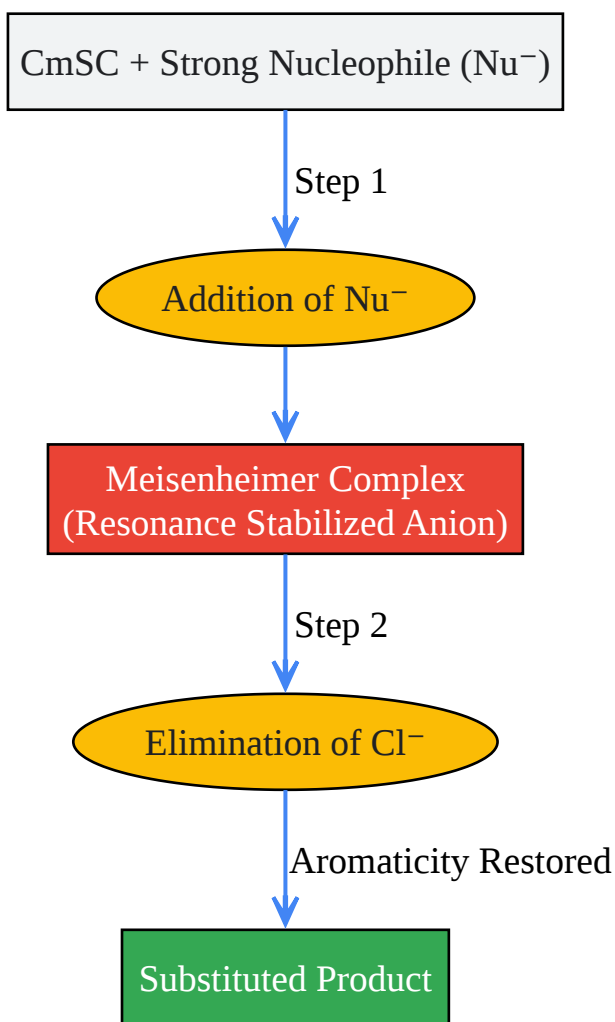
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of sulfonyl chlorides with primary or secondary amines to form sulfonamides is one of the most reliable transformations in organic synthesis.^[6]^[7] The resulting N-substituted sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial and anticancer drugs.^[7]

Causality Behind the Experimental Choices: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom.^[7] This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A critical component of this reaction is the presence of a base (e.g., pyridine, triethylamine). The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.^[7] The added base neutralizes the in situ generated HCl, allowing the reaction to proceed to completion. The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride.

Diagram 1: Mechanism of Sulfonamide Formation





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